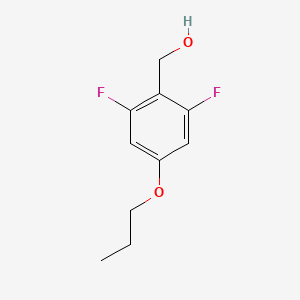

2,6-Difluoro-4-propoxy-benzylalcohol

Description

Properties

Molecular Formula |

C10H12F2O2 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(2,6-difluoro-4-propoxyphenyl)methanol |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-14-7-4-9(11)8(6-13)10(12)5-7/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

CDDNWSZTWIVAAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)F)CO)F |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2,6 Difluoro 4 Propoxy Benzylalcohol

Retrosynthetic Disconnection Strategies for the Construction of 2,6-Difluoro-4-propoxy-benzylalcohol

Retrosynthetic analysis provides a logical framework for devising synthetic routes to this compound. The primary disconnections focus on the principal functional groups: the benzyl (B1604629) alcohol and the propoxy ether.

Two main retrosynthetic pathways are considered:

Pathway A: Disconnection of the C-O bond of the benzyl alcohol. This strategy involves a functional group interconversion (FGI) of the alcohol to a more synthetically accessible carbonyl group, such as an aldehyde or a carboxylic acid ester. This leads to the key intermediate, 2,6-difluoro-4-propoxybenzaldehyde or a corresponding benzoic acid derivative. The synthesis then hinges on the effective reduction of this intermediate.

Pathway B: Disconnection of the C-O bond of the propoxy ether. This approach targets the ether linkage, suggesting an alkylation reaction as a key step. The precursor in this pathway would be 2,6-difluoro-4-hydroxybenzyl alcohol or a protected version thereof, which would then be alkylated with a propyl halide.

A further disconnection in both pathways involves the formation of the substituted benzene (B151609) ring itself, which can be constructed from simpler fluorinated precursors.

Foundational Synthetic Pathways to Benzyl Alcohol Derivatives in Fluorinated Aromatic Frameworks

Building upon the retrosynthetic analysis, several foundational pathways can be employed to synthesize the target molecule. These methods are well-established in organic synthesis for the preparation of substituted benzyl alcohols.

A common and reliable method for generating the benzyl alcohol functionality is through the reduction of a corresponding carbonyl compound. Aldehydes are particularly suitable precursors as they can be reduced to primary alcohols with high selectivity. britannica.com

The synthesis would typically start from a commercially available or synthetically prepared fluorinated phenol. For instance, 3,5-difluorophenol can be a starting point. This can be formylated to introduce the aldehyde group, followed by propylation of the phenolic hydroxyl group to yield 2,6-difluoro-4-propoxybenzaldehyde . The final step is the reduction of this aldehyde.

Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other sensitive functional groups. ncert.nic.inorientjchem.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also reduce esters and carboxylic acids to alcohols. britannica.com However, its high reactivity requires anhydrous conditions and careful handling.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. britannica.com

A plausible reaction scheme is as follows:

Formylation of a suitable difluorophenol derivative.

Alkylation of the phenolic hydroxyl group with a propyl halide to form 2,6-difluoro-4-propoxybenzaldehyde.

Reduction of the aldehyde to the target benzyl alcohol.

| Precursor | Reducing Agent | Product |

| 2,6-Difluoro-4-propoxybenzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

| 2,6-Difluoro-4-propoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| Methyl 2,6-difluoro-4-propoxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | This compound |

This pathway involves the introduction of the propoxy group at a later stage of the synthesis. The key reaction is the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. researchgate.netrsc.org

The synthesis could commence with the preparation of a difluorohydroxybenzyl alcohol precursor, such as 2,6-difluoro-4-hydroxybenzaldehyde . uni.lu This intermediate can be synthesized from 3,5-difluoroaniline through a series of reactions including bromination, diazotization, hydrolysis, and formylation. researchgate.net The phenolic hydroxyl group is then deprotonated with a base to form a phenoxide, which subsequently reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield the desired propoxy ether. If starting with the aldehyde, a final reduction step is necessary.

Alternatively, one could start with 2,6-difluoro-4-hydroxybenzyl alcohol itself, where the alcohol functionality is already present. The selective O-alkylation of the phenolic hydroxyl group in the presence of the benzylic alcohol can be challenging but may be achieved by using appropriate protecting group strategies or carefully controlled reaction conditions.

| Phenolic Precursor | Alkylating Agent | Base | Product |

| 2,6-Difluoro-4-hydroxybenzaldehyde | 1-Bromopropane | Potassium Carbonate (K₂CO₃) | 2,6-Difluoro-4-propoxybenzaldehyde |

| 2,6-Difluoro-4-hydroxybenzyl alcohol | 1-Iodopropane | Sodium Hydride (NaH) | This compound |

Nucleophilic addition reactions provide another avenue for constructing benzyl alcohol derivatives. While the addition of a Grignard reagent to an aldehyde typically produces a secondary alcohol, a variation of this chemistry can be used to generate the primary alcohol of the target molecule. wikipedia.orgorganic-chemistry.orgshaalaa.com

A plausible strategy involves the use of an organometallic reagent derived from a protected 1,3-difluoro-5-propoxybenzene. This aryl organometallic compound can then react with formaldehyde, a one-carbon electrophile, to generate the benzyl alcohol upon aqueous workup.

The key steps in this approach would be:

Synthesis of 1,3-difluoro-5-propoxybenzene from 3,5-difluorophenol.

Directed ortho-metalation (DoM) of 1,3-difluoro-5-propoxybenzene using a strong base like n-butyllithium to generate a potent nucleophile. The fluorine atoms help to direct the lithiation to the C2 position.

Reaction of the resulting organolithium species with formaldehyde (or a synthetic equivalent like paraformaldehyde).

Aqueous workup to protonate the alkoxide and yield this compound.

This method offers a direct way to form the C-C bond of the benzyl group.

Advanced and Stereoselective Synthetic Approaches for this compound

More advanced synthetic methods can offer improvements in efficiency, selectivity, and environmental impact.

Catalytic hydrogenation is a powerful and clean method for the reduction of carbonyl compounds. asianpubs.orgresearchgate.netmdpi.com For the synthesis of this compound, the precursor aldehyde, 2,6-difluoro-4-propoxybenzaldehyde , can be reduced using hydrogen gas over a metal catalyst.

Catalysts for Hydrogenation:

Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of various functional groups, including aldehydes. mdpi.com

Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts. asianpubs.org

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is effective for the hydrogenation of aromatic rings and carbonyl groups.

Transfer hydrogenation is an increasingly popular alternative to traditional hydrogenation that avoids the need for high-pressure hydrogen gas. wikipedia.org Instead, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst. tandfonline.commdpi.commdpi.com This method is often performed under milder conditions and can exhibit high chemoselectivity.

| Substrate | Hydrogen Source | Catalyst | Technique |

| 2,6-Difluoro-4-propoxybenzaldehyde | H₂ gas | Pd/C | Catalytic Hydrogenation |

| 2,6-Difluoro-4-propoxybenzaldehyde | Isopropanol | Ruthenium or Iridium complex | Transfer Hydrogenation |

| 2,6-Difluoro-4-propoxybenzaldehyde | Formic Acid | Palladium(II) Acetate/Cy₃P | Transfer Hydrogenation tandfonline.com |

These advanced methods offer efficient and selective routes to the target compound, often with benefits in terms of safety and scalability.

Asymmetric Synthesis Methodologies and Chiral Auxiliary Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful. For a chiral molecule like this compound, achieving high stereoselectivity is a key synthetic challenge. The primary methods to achieve this involve the use of chiral catalysts or chiral auxiliaries. wikipedia.orgsigmaaldrich.com

A common strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2,6-difluoro-4-propoxybenzaldehyde. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral benzyl alcohols, auxiliaries like oxazolidinones or pseudoephedrine can be employed. wikipedia.orgsigmaaldrich.com

For instance, a carboxylic acid derivative of the propoxy-difluoro-benzene moiety could be attached to a chiral auxiliary, such as a derivative of pseudoephedrine. Subsequent diastereoselective reactions could be performed before the final reduction to the alcohol and cleavage of the auxiliary. wikipedia.org Another approach is the use of a chiral benzyl group itself as both a protecting group and a chiral auxiliary to achieve 1,4-asymmetric induction in reactions. researchgate.net

Below is a table comparing common chiral auxiliaries and their potential application in the synthesis of this compound.

| Chiral Auxiliary | Class | Attachment Point | Key Transformation | Removal |

| Evans' Oxazolidinones | Oxazolidinone | Acyl group derived from 2,6-difluoro-4-propoxybenzoic acid | Diastereoselective alkylation or aldol reaction | Hydrolysis |

| Pseudoephedrine | Amino alcohol | Amide formation with 2,6-difluoro-4-propoxybenzoic acid | Diastereoselective α-alkylation of the corresponding enolate | Hydrolysis or reduction |

| Camphorsultam | Sultam | Acyl group derived from 2,6-difluoro-4-propoxybenzoic acid | Diastereoselective conjugate additions or Diels-Alder reactions | Hydrolysis |

| (S)- or (R)-α-Methylbenzylamine | Chiral amine | Imine formation with 2,6-difluoro-4-propoxybenzaldehyde | Diastereoselective nucleophilic addition to the imine | Hydrolysis |

Catalytic Asymmetric Synthesis: Catalytic methods are often preferred as they only require a substoichiometric amount of the chiral controller. Asymmetric transfer hydrogenation (ATH) of 2,6-difluoro-4-propoxybenzaldehyde is a highly effective method. This typically involves a ruthenium or rhodium catalyst complexed with a chiral ligand, such as a derivative of DPEN (diphenylethylenediamine) or a chiral amino alcohol, and a hydrogen source like formic acid or isopropanol. nih.govresearchgate.net This method can produce the chiral alcohol with high enantiomeric excess (ee). nih.govresearchgate.net

Chemoenzymatic Transformations for Selective Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). rjpbr.com This approach offers significant advantages, including mild reaction conditions, high regio- and stereoselectivity, and reduced environmental impact. rjpbr.comresearchgate.net

For the synthesis of enantiomerically pure this compound, two primary chemoenzymatic strategies can be considered:

Enzymatic Kinetic Resolution of the Racemic Alcohol: In this approach, the racemic alcohol is prepared via conventional chemical synthesis. An enzyme, typically a lipase, is then used to selectively acylate one of the enantiomers, leaving the other unreacted. researchgate.netresearchgate.net The resulting ester and the unreacted alcohol enantiomer can then be separated. The choice of enzyme and acyl donor is critical for achieving high enantioselectivity.

Asymmetric Enzymatic Reduction of the Prochiral Ketone: This is a more direct route where an oxidoreductase enzyme (e.g., an alcohol dehydrogenase) reduces 2,6-difluoro-4-propoxybenzaldehyde to a single enantiomer of the corresponding alcohol. rjpbr.com This process often requires a cofactor, such as NADH or NADPH, which must be regenerated in situ to make the process economically viable.

The table below summarizes relevant enzyme classes for these transformations.

| Enzyme Class | Transformation | Substrate | Product | Advantages |

| Lipases | Kinetic Resolution (Acylation) | Racemic this compound | One enantiomer of the alcohol and the ester of the other | High enantioselectivity, broad substrate scope, operational simplicity. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | 2,6-Difluoro-4-propoxybenzaldehyde | Enantiopure (R)- or (S)-2,6-Difluoro-4-propoxy-benzylalcohol | Excellent enantioselectivity (>99% ee), mild conditions. |

| Transaminases (TAs) | Asymmetric Amination (followed by deamination) | 2,6-Difluoro-4-propoxybenzaldehyde | Enantiopure amine (intermediate) | Can produce chiral amines which can be converted to other functionalities. researchgate.net |

Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comtandfonline.com The synthesis of fluorinated compounds, which traditionally can involve harsh reagents and solvents, is an area where green chemistry principles are particularly relevant. researchgate.net

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Solvent selection is a cornerstone of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. Traditional syntheses often use volatile, toxic, and non-biodegradable organic solvents. For the synthesis of this compound, greener alternatives are actively sought.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic substrates may have low solubility in water, techniques such as the use of surfactants or co-solvents can overcome this limitation.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (<100 °C). They have negligible vapor pressure, are often recyclable, and can enhance reaction rates and selectivity. acs.org Their properties can be tuned by modifying the cation and anion.

Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent. After the reaction, it can be easily removed by depressurization, and the product is obtained solvent-free.

Hexafluoroisopropanol (HFIP): This solvent has unique properties, including the ability to stabilize carbocations and act as a hydrogen bond donor, which can facilitate certain reactions, like dehydrations, without the need for strong acid catalysts. acs.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state or neat) is an ideal green chemistry approach, as it eliminates all solvent-related waste. rsc.org Mechanochemistry, where mechanical force is used to induce reactions, can be a powerful tool for solid-state synthesis. rsc.org

The following table compares conventional and green solvents for this synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, DMF | High solubility for organic compounds, well-established reactivity. | Toxic, volatile, environmental persistence, difficult to dispose of. |

| Green Alternatives | Water, Ethanol, 2-MeTHF | Low toxicity, biodegradable, renewable sources (for some). | Lower solubility for nonpolar substrates, may require different reaction conditions. |

| Novel Media | Ionic Liquids, scCO₂ | Recyclable, non-volatile (ILs), easy product separation (scCO₂), tunable properties. | High cost, potential toxicity (some ILs), requires high pressure (scCO₂). |

Energy Efficiency Considerations in Reaction Design

Reducing energy consumption is a key principle of green chemistry. This can be achieved by designing reactions that proceed under milder conditions and by using more efficient energy sources.

Catalysis: Both chemical catalysts and biocatalysts lower the activation energy of a reaction, allowing it to proceed at a lower temperature and reducing energy input. Asymmetric catalysis and chemoenzymatic synthesis are inherently energy-efficient approaches. rjpbr.com

Ambient Temperature Reactions: Designing synthetic steps that can be run at or near room temperature significantly cuts down on the energy required for heating or cooling. Solid-state fluorination and photoredox catalysis are examples of methods that can often be performed under ambient conditions. rsc.orgacs.org

Process Intensification:

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. The heating is direct and uniform, often leading to higher yields and cleaner reactions.

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. This allows for better temperature control, improved safety, and easier scalability, often with reduced energy consumption per unit of product.

Photoredox Catalysis: This method uses visible light to drive chemical reactions via single-electron transfer pathways. It allows for the formation of reactive intermediates under very mild conditions, providing an energy-efficient alternative to thermally driven reactions. acs.org

Reaction Mechanisms and Fundamental Reactivity of 2,6 Difluoro 4 Propoxy Benzylalcohol

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Core of 2,6-Difluoro-4-propoxy-benzylalcohol

The aromatic ring of this compound is the site for potential electrophilic aromatic substitution (EAS) and, under more forcing conditions, nucleophilic aromatic substitution (SNAr). The regiochemical outcome of these reactions is governed by the combined electronic and steric effects of the substituents.

Electrophilic Aromatic Substitution (EAS):

The mechanism of EAS involves an initial attack by an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edumasterorganicchemistry.com Subsequent loss of a proton from the site of attack restores the aromaticity. masterorganicchemistry.com The rate and orientation of substitution are heavily influenced by the existing substituents. libretexts.orglibretexts.org

In this compound, the directing effects are as follows:

-OCH₂CH₂CH₃ (Propoxy) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org Since the para position is occupied, it directs incoming electrophiles to the positions ortho to it (C3 and C5).

-F (Fluoro) groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate when attack occurs at these positions. libretexts.orgresearchgate.net

-CH₂OH (Hydroxymethyl) group: This group is considered weakly deactivating and meta-directing.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions typically require a highly electron-deficient aromatic ring (i.e., containing strong electron-withdrawing groups) and a strong nucleophile. The presence of two electron-withdrawing fluorine atoms on the ring of this compound suggests that SNAr could be possible. For instance, studies on the synthesis of related compounds like 2-amino-4-quinazolinones have started from 2,6-difluoro-4-methoxybenzonitrile, where one of the fluorine atoms is substituted by a nucleophile. researchgate.net This indicates that under appropriate conditions, a potent nucleophile could potentially displace one of the fluorine atoms, likely facilitated by the electron-withdrawing nature of the other ring substituents. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized carbanionic intermediate known as a Meisenheimer complex.

Chemical Transformations and Reaction Pathways at the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site of reactivity, allowing for a variety of chemical transformations including oxidation, esterification, etherification, and substitution.

The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 2,6-Difluoro-4-propoxybenzaldehyde, or further to 2,6-Difluoro-4-propoxybenzoic acid. The choice of oxidant and reaction conditions determines the final product. The industrial synthesis of benzaldehydes often relies on the oxidation of benzyl (B1604629) alcohols. semanticscholar.org A variety of modern catalytic systems are effective for this transformation, often offering high chemoselectivity and milder conditions compared to traditional stoichiometric reagents like permanganate (B83412) or dichromate. semanticscholar.org

Common catalytic systems include:

TEMPO-based systems: The stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly effective catalyst for the selective oxidation of primary alcohols to aldehydes. It can be used with a co-oxidant such as sodium hypochlorite (B82951) or in aerobic oxidations. nih.govresearchgate.net For example, a system using CuI, DMAP, and TEMPO under an oxygen atmosphere can efficiently convert substituted benzyl alcohols to their aldehydes. nih.gov

Palladium-based catalysts: Polymer-supported palladium catalysts have been used for the aerobic oxidation of benzyl alcohols in water, yielding aldehydes with high selectivity and allowing for catalyst recycling. researchgate.net

Metal-free systems: Reagents like dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., in the Swern or Pfitzner-Moffatt oxidation) or simply in the presence of H₂SO₄ can achieve the oxidation of benzylic alcohols to aldehydes without the need for a metal catalyst. organic-chemistry.org

Over-oxidation to the carboxylic acid can occur, particularly with stronger oxidizing agents or prolonged reaction times.

| Catalyst/Reagent System | Co-oxidant/Conditions | Product | Typical Yields | Reference |

| TEMPO/HBr | H₂O₂ in ionic liquid | Aldehyde | 72-92% | researchgate.net |

| CuI/DMAP/TEMPO (cat.) | O₂ balloon, rt, CH₃CN | Aldehyde | Good to Excellent | nih.gov |

| Polymer-supported Pd | Air, K₂CO₃, Water, 100°C | Aldehyde | High | researchgate.net |

| DMSO/H₂SO₄ | - | Aldehyde | Excellent | organic-chemistry.org |

| Burgess Reagent/DMSO | Mild conditions | Aldehyde | Excellent | organic-chemistry.org |

Esterification: The reaction of this compound with a carboxylic acid under acidic catalysis, known as the Fischer esterification, produces the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com The mechanism involves initial protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Numerous other methods exist, including the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. organic-chemistry.org

Etherification: The benzylic hydroxyl group can also be converted into an ether. Symmetrical ethers (dibenzyl ethers) can be formed by the self-condensation of two alcohol molecules, often catalyzed by Lewis acids or transition metals like palladium or platinum on carbon (Pd/C, Pt/C). scirp.orgacs.org The formation of unsymmetrical ethers can be achieved by reacting the alcohol with another alcohol under specific catalytic conditions, for example, using iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand. acs.orgnih.gov The classic Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is another viable pathway.

The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. Protonation under strongly acidic conditions allows for its departure as a water molecule. Alternatively, it can be converted into a better leaving group, such as a tosylate, or directly replaced.

Reagents like diethylaminosulfur trifluoride (DAST) can be used for deoxofluorination, converting the benzyl alcohol into the corresponding benzyl fluoride. beilstein-journals.orgnih.gov The mechanism for this reaction is believed to be Sₙ2. Other activating agents, such as XtalFluor-E, can promote ionization of the C-OH bond, leading to the formation of a benzylic carbocation. rsc.org This Sₙ1-type reactivity allows for subsequent reactions with nucleophiles, such as Friedel-Crafts benzylation of arenes. rsc.org The stability of the benzylic carbocation intermediate is crucial in these Sₙ1 pathways.

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Regioselectivity

The two fluorine atoms at the ortho positions (C2 and C6) relative to the benzylic alcohol group exert a profound influence on the molecule's reactivity.

Inductive vs. Resonance Effects: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. researchgate.net However, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which is responsible for its ortho, para-directing nature. libretexts.orgresearchgate.net In fluorinated benzenes, the inductive deactivation generally outweighs the resonance activation. researchgate.net

Acidity of the Hydroxyl Group: The strong inductive withdrawal of the two ortho-fluorine atoms increases the acidity of the benzylic hydroxyl proton compared to a non-fluorinated benzyl alcohol. researchgate.net This can affect the rates of reactions that involve deprotonation of the alcohol.

Carbocation Stability: The electron-withdrawing nature of fluorine can destabilize an adjacent carbocation. This would be relevant in any reaction at the benzylic position that proceeds through an Sₙ1 mechanism. However, the para-propoxy group is strongly electron-donating and would effectively stabilize a benzylic carbocation, likely overriding the destabilizing influence of the ortho-fluorines.

Regioselectivity: As discussed in section 3.1, the fluorine atoms are ortho, para-directors. However, in this compound, their directing influence is largely redundant or overridden by the much stronger activating and directing effect of the para-propoxy group, which strongly favors substitution at the C3 and C5 positions.

| Electronic Effect of Fluorine | Consequence on Reactivity |

| Strong Inductive Withdrawal (-I) | Deactivates aromatic ring for EAS; Increases acidity of benzylic -OH. |

| Moderate Resonance Donation (+M) | Directs electrophiles to ortho and para positions. |

| Electronegativity | Destabilizes adjacent positive charge (e.g., benzylic carbocation). |

Investigations into Unintended Rearrangement Reactions and Formation of Byproducts

While specific studies on the rearrangement of this compound are not widely documented, potential side reactions and byproduct formation can be inferred from the general reactivity of benzyl alcohols and substituted aromatics.

Ether Formation: During acid-catalyzed reactions or prolonged heating, self-condensation of the benzyl alcohol can occur, leading to the formation of the corresponding dibenzyl ether as a significant byproduct. researchgate.net

Over-oxidation: In the oxidation to the aldehyde, harsh conditions or reactive catalysts can lead to over-oxidation, yielding the 2,6-Difluoro-4-propoxybenzoic acid. researchgate.net

Regioisomers: In electrophilic aromatic substitution reactions, while the C3 and C5 positions are strongly favored, the formation of minor regioisomers cannot be completely ruled out, depending on the specific electrophile and reaction conditions. Formylation of similar 1,3-dialkoxybenzenes has been shown to produce different isomers depending on the methodology used. semanticscholar.org

Solvent-Derived Byproducts: In certain nucleophilic substitution reactions, the solvent can participate in side reactions. For example, when using DMSO as a solvent at high temperatures, solvent degradation can lead to the formation of methylthio-substituted byproducts. google.com

Polymerization: Under strongly acidic conditions that favor benzylic carbocation formation, polymerization can be a competing side reaction, particularly if suitable nucleophiles are not readily available. rsc.org

Careful control of reaction conditions, including temperature, choice of catalyst, and solvent, is crucial to minimize these unintended pathways and maximize the yield of the desired product.

Theoretical and Computational Chemistry Investigations of 2,6 Difluoro 4 Propoxy Benzylalcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the electronic properties of 2,6-Difluoro-4-propoxy-benzylalcohol. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), can accurately predict the molecule's optimized geometry and the distribution of its electrons. nih.govjournalskuwait.orgresearchgate.net

The electronic structure analysis focuses on the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron and is typically localized on the more electron-rich parts of the molecule, such as the propoxy group and the aromatic ring. The LUMO signifies the ability to accept an electron, and its location indicates sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. theaic.org

The calculated Mulliken atomic charges reveal the partial charges on each atom, highlighting the effects of the electronegative fluorine and oxygen atoms. These charges indicate that the fluorine atoms and the oxygen of the hydroxyl and propoxy groups carry a negative charge, while the adjacent carbon atoms and the hydroxyl hydrogen are electropositive. This charge distribution is critical for understanding intermolecular interactions. nih.gov

Table 4.1.1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations are hypothetically performed using DFT/B3LYP/6-311++G(d,p) in the gas phase.

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 5.90 eV |

| Dipole Moment | 2.45 D |

Table 4.1.2: Selected Optimized Geometric Parameters of this compound (Illustrative Data) Based on typical bond lengths and angles for similar substituted benzyl (B1604629) alcohols.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O (propoxy) | 1.37 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | C-O-C (propoxy) | 117.0° |

| Dihedral Angle | C(ring)-C(ring)-C(benzyl)-O | ~90° |

Conformational Analysis and Stability Studies via Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around several key single bonds: the C-O bonds of the propoxy group, the C(ring)-O bond, and the C(ring)-C(benzyl) bond. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net

Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule over time, typically on the nanosecond scale. nih.gov These simulations model the atomic motions based on a force field, allowing the molecule to overcome small energy barriers and sample various conformations. By analyzing the trajectory of an MD simulation, researchers can identify the most populated (and therefore most stable) conformational states and understand the dynamics of transitions between them. The relative energies of these conformers can be refined using higher-level quantum chemical calculations. For substituted benzyl alcohols, the orientation of the hydroxymethyl group relative to the aromatic ring is a key determinant of stability. researchgate.netnih.gov

Table 4.2.1: Relative Energies of Key Conformers of this compound (Illustrative Data) Energies are relative to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angle (C-C-O-H) | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|---|

| A | gauche (~60°) | anti (~180°) | 0.00 | 75.1% |

| B | anti (~180°) | anti (~180°) | 1.20 | 11.0% |

| C | gauche (~60°) | gauche (~70°) | 0.95 | 13.9% |

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is invaluable for investigating potential chemical reactions involving this compound. A common reaction for benzyl alcohols is oxidation to the corresponding benzaldehyde. Theoretical methods can map the entire reaction pathway from reactant to product.

This process involves locating the transition state (TS), which is the maximum energy point along the minimum energy path of the reaction. lsu.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Normal mode analysis is performed to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.gov

Table 4.3.1: Calculated Energy Profile for the Oxidation of this compound to its Aldehyde (Illustrative Data) Relative energies calculated at the B3LYP/6-31G level.*

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | +22.5 |

| Product | 2,6-Difluoro-4-propoxy-benzaldehyde | -15.0 |

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling helps to establish clear relationships between the molecular structure of this compound and its chemical reactivity. The substituents on the benzene (B151609) ring significantly modulate its properties. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which decreases the electron density of the aromatic ring and makes it less susceptible to electrophilic substitution. Conversely, the propoxy group is an electron-donating group through resonance, which partially counteracts the effect of the fluorine atoms, particularly at the ortho and para positions relative to it.

Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing reactivity. nih.gov These maps show the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, such as the areas around the oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, such as the hydrogen atom of the hydroxyl group. nih.gov

Table 4.4.1: Influence of Substituents on Predicted Reactivity

| Structural Feature | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|

| 2,6-Difluoro groups | Strongly electron-withdrawing (inductive) | Decreases overall ring reactivity towards electrophiles; increases acidity of benzyl C-H bonds. |

| 4-Propoxy group | Electron-donating (resonance) | Activates the ring towards electrophilic attack, directing to positions 3 and 5. |

| Hydroxymethyl group | Site for oxidation | The primary site for reactions like oxidation to an aldehyde or carboxylic acid. |

Solvation Effects on Molecular Geometry and Electronic Properties

The properties of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

For this compound, a polar solvent like water would be expected to stabilize the molecule through hydrogen bonding with the hydroxyl group. This interaction can lead to slight changes in bond lengths and angles. The solvent also influences electronic properties. The molecule's dipole moment is generally larger in a polar solvent due to the polarization of its electron cloud by the solvent's electric field. Furthermore, polar solvents tend to stabilize both the HOMO and LUMO, but often to different extents, which can lead to a change in the HOMO-LUMO energy gap. Understanding these effects is crucial for predicting the molecule's behavior in a realistic chemical environment. mdpi.com

Table 4.5.1: Comparison of Calculated Properties in Gas Phase vs. Aqueous Solution (Illustrative Data) Calculations hypothetically performed using DFT/B3LYP with the PCM model for water.

| Property | Gas Phase | Aqueous Solution (Water, ε=78.4) |

|---|---|---|

| Total Energy | -X Hartrees | -X - 0.015 Hartrees (more stable) |

| Dipole Moment | 2.45 D | 3.15 D |

| HOMO-LUMO Gap | 5.90 eV | 5.82 eV |

| O-H Bond Length | 0.965 Å | 0.972 Å |

Advanced Spectroscopic and Chromatographic Methodologies for Analytical Characterization of 2,6 Difluoro 4 Propoxy Benzylalcohol

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Benzyl (B1604629) Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For fluorinated compounds like 2,6-Difluoro-4-propoxy-benzylalcohol, multi-nuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are particularly powerful. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = 1/2) provides an additional, highly sensitive probe for structural analysis. nih.govacs.org

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the proton signals are influenced by the electronegative fluorine and oxygen atoms.

Aromatic Protons (H-3/H-5): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling). Their chemical shift will be in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring, but influenced by the electron-donating propoxy group and electron-withdrawing fluorine atoms.

Benzylic Protons (-CH₂OH): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and are expected to appear as a singlet, or a triplet if coupled to the hydroxyl proton. Their chemical shift is typically in the range of 4.5-4.8 ppm, deshielded by the adjacent aromatic ring and the hydroxyl group. carlroth.com

Propoxy Protons (-OCH₂CH₂CH₃): The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the central methylene (-CH₂-) group, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-). The -OCH₂- protons will be the most deshielded of the three due to the adjacent oxygen.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with D₂O, causing its signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-3, H-5) | 6.6 - 6.9 | Triplet (t) | JH-F ≈ 8-10 |

| Benzylic (-CH₂OH) | 4.6 - 4.8 | Singlet (s) or Triplet (t) | JH-OH ≈ 5-7 (if coupled) |

| Propoxy (-OCH₂) | 3.9 - 4.1 | Triplet (t) | JH-H ≈ 7 |

| Propoxy (-CH₂-) | 1.7 - 1.9 | Sextet | JH-H ≈ 7 |

| Propoxy (-CH₃) | 0.9 - 1.1 | Triplet (t) | JH-H ≈ 7 |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) | N/A |

¹³C NMR and Multi-Nuclear NMR for Carbon Framework and Substituent Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents like fluorine and oxygen causing significant downfield shifts for the attached carbons.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-2/C-6) will show a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The carbon attached to the propoxy group (C-4) will also be significantly deshielded. The carbon bearing the benzyl alcohol moiety (C-1) will have its chemical shift influenced by both the hydroxyl and fluorine substituents. The carbons ortho and meta to the substituents (C-3/C-5) will also exhibit characteristic shifts and smaller C-F couplings.

Benzylic Carbon (-CH₂OH): This carbon is deshielded by the adjacent oxygen and aromatic ring, with typical chemical shifts in the range of 58-65 ppm. openstax.orgrsc.org In fluorinated benzyl alcohols, this shift can be further influenced by the fluorine atoms. wiserpub.com

Propoxy Carbons (-OCH₂CH₂CH₃): Three signals corresponding to the three distinct carbons of the propoxy group will be observed. The carbon bonded to the aromatic oxygen (-OCH₂) will be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2, C-6 | 160 - 164 | ¹JCF ≈ 240-250 Hz |

| C-4 | 158 - 162 | ³JCF ≈ 8-12 Hz |

| C-1 | 115 - 120 | ²JCF ≈ 15-20 Hz |

| C-3, C-5 | 100 - 105 | ²JCF ≈ 20-25 Hz |

| Benzylic (-CH₂OH) | 60 - 65 | ⁴JCF ≈ 1-3 Hz |

| Propoxy (-OCH₂) | 69 - 72 | N/A |

| Propoxy (-CH₂-) | 22 - 25 | N/A |

| Propoxy (-CH₃) | 10 - 12 | N/A |

¹⁹F NMR as a Diagnostic Probe for Fluorine Substitution Patterns

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the wide range of chemical shifts and the high natural abundance of the ¹⁹F isotope. azom.com

For this compound, the two fluorine atoms are in identical chemical environments. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring typically falls between -100 ppm and -200 ppm. azom.com The exact position is influenced by the other substituents on the ring. This signal would be expected to be a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5). The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provides valuable structural information. azom.com

Mass Spectrometry (MS) Fragmentation Pathways and Analytical Strategies for Molecular Mass Determination

Mass spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂F₂O₂).

In electron ionization (EI) mass spectrometry, this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation pathways for benzyl alcohols include alpha cleavage and dehydration. openstax.org

Loss of Hydroxyl Radical: Fragmentation via loss of ·OH (17 amu) can lead to a resonance-stabilized cation at m/z = 185.

Alpha Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can result in the loss of a ·CH₂OH radical (31 amu), yielding a fragment at m/z = 171.

Benzylic Cation Formation: A common fragmentation for benzyl alcohols is the formation of a tropylium-like cation. Loss of water (18 amu) from the molecular ion could yield an ion at m/z = 184.

Propoxy Group Fragmentation: Cleavage of the ether bond can lead to the loss of a propoxy radical (·OC₃H₇, 59 amu) or a propyl radical (·C₃H₇, 43 amu).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 185 | [M - ·OH]⁺ |

| 171 | [M - ·CH₂OH]⁺ |

| 159 | [M - C₃H₇]⁺ |

| 143 | [M - ·OC₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the alcohol's hydroxyl group, broadened due to hydrogen bonding. openstax.orgquimicaorganica.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). pressbooks.pub Aliphatic C-H stretches from the benzylic and propoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. pressbooks.pub

C-O Stretches: A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. openstax.orgquimicaorganica.org The aryl-alkyl ether C-O stretch will also produce a strong band, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-F Stretch: The C-F stretching vibrations give rise to strong absorptions in the IR spectrum, typically in the range of 1100-1350 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric aromatic ring breathing mode would be expected to be a strong signal in the Raman spectrum. Fluorine substitution can significantly affect the vibrational frequencies and intensities observed in both IR and Raman spectra. spiedigitallibrary.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1350 | Strong |

| C-O Stretch (Alcohol) | ~1050 | Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be obtained as a suitable single crystal, this technique would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the propoxy and benzyl alcohol groups relative to the aromatic ring.

Intermolecular Interactions: A detailed map of the hydrogen bonding network is a key piece of information. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks in the crystal lattice.

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating molecular structures and understanding the non-covalent forces that govern solid-state architecture.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purity assessment and isolation of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the target compound from impurities and for its quantitative determination. While specific validated methods for this compound are not extensively documented in publicly available literature, suitable analytical approaches can be derived from established methods for benzyl alcohol and other substituted aromatic alcohols.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic alcohols.

Methodology Insights from Related Compounds:

For the analysis of benzyl alcohol and its derivatives, C18 and C8 columns are frequently employed. nih.govresearchgate.net The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govhelixchrom.com The elution strength is controlled by adjusting the ratio of the organic solvent. To improve peak shape and resolution, especially for acidic or basic compounds, modifiers like phosphoric acid or acetic acid can be added to the mobile phase. nih.gov

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzyl alcohol structure provides strong chromophores. nih.govresearchgate.net A wavelength of around 254 nm is often used for detection. nih.govresearchgate.net For more selective and sensitive detection, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

The following table summarizes typical HPLC conditions used for the analysis of benzyl alcohol, which can serve as a starting point for developing a method for this compound.

Table 1: Exemplary HPLC Conditions for Benzyl Alcohol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, C8 | nih.govresearchgate.net |

| Mobile Phase | Water-acetonitrile-glacial acetic acid | nih.gov |

| Deionized water and acetonitrile (70:30 v/v) | researchgate.net | |

| Detection | UV at 254 nm | nih.govresearchgate.net |

| Flow Rate | 1.5 ml/min | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. Given the benzyl alcohol structure, GC is a viable method for the purity assessment of this compound.

Methodology Insights from Related Compounds:

For the GC analysis of benzyl alcohol, capillary columns with non-polar or medium-polarity stationary phases are generally preferred. A common choice is a column coated with (5%-phenyl)-methylpolysiloxane. scholarsresearchlibrary.comresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase.

A temperature-programmed oven is typically used to ensure the elution of all components in a reasonable time with good resolution. The initial oven temperature is set relatively low and then gradually increased. researchgate.net The injector temperature is set high enough to ensure rapid vaporization of the sample.

The following table outlines typical GC conditions used for the analysis of benzyl alcohol, which can be adapted for this compound.

Table 2: Exemplary GC Conditions for Benzyl Alcohol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | ewai-group.com |

| (5%-phenyl)-methylpolysiloxane | scholarsresearchlibrary.com | |

| Carrier Gas | Helium | scholarsresearchlibrary.com |

| Detector | Mass Spectrometry (MS) | scholarsresearchlibrary.comewai-group.com |

| Flame Ionization Detector (FID) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Applications of 2,6 Difluoro 4 Propoxy Benzylalcohol in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures (e.g., Piperazine (B1678402) Derivatives)

The 2,6-Difluoro-4-propoxy-benzyl scaffold is a valuable starting point for constructing more complex molecular frameworks, particularly those containing heterocyclic systems like piperazine. Piperazine derivatives are a cornerstone in medicinal chemistry and drug development. nih.govresearchgate.net The synthesis of N-aryl or N-benzyl piperazines often involves the reaction of a piperazine core with an appropriate electrophile, such as a benzyl (B1604629) halide.

While direct synthesis examples starting from 2,6-Difluoro-4-propoxy-benzylalcohol are not prominent in the literature, the pathway to creating such derivatives is chemically straightforward. The primary alcohol group of the molecule can be readily converted into a better leaving group, such as a benzyl bromide or chloride, via standard halogenation reactions. This activated intermediate can then undergo nucleophilic substitution with piperazine or its derivatives to yield the target complex. The presence of two fluorine atoms ortho to the substitution site can influence the reaction kinetics and the conformational properties of the final product.

For instance, the synthesis of related propoxyphenyl-piperazine-purine derivatives has been shown to yield compounds with significant biological activity, highlighting the value of this general structure in medicinal chemistry. rsc.org

Table 1: Hypothetical Synthesis Pathway for a Piperazine Derivative

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product | Purpose |

| 1 | This compound | Phosphorus tribromide (PBr₃) | Anhydrous solvent (e.g., THF) | 1-(Bromomethyl)-2,6-difluoro-4-propoxybenzene | Activation of the alcohol |

| 2 | 1-(Bromomethyl)-2,6-difluoro-4-propoxybenzene | Piperazine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-((2,6-Difluoro-4-propoxyphenyl)methyl)piperazine | Formation of the final product |

Utilization in Polymer Chemistry for the Development of Specialty Polymers and Oligomers

In polymer science, functionalized benzyl alcohols can serve multiple roles, including as initiators, monomers, or modifiers for polymer backbones. The this compound molecule possesses features that make it a candidate for creating specialty polymers with tailored properties. The alcohol group can act as an initiator for ring-opening polymerization of cyclic esters or ethers.

Furthermore, analogous structures have been employed as linkers in solid-phase organic synthesis. For example, a polymer-supported dichlorinated analogue, (2,6-dichloro-4-alkoxyphenyl)methanol, has been developed as a stable linker for attaching carboxylic acids, amines, and alcohols during multi-step synthesis. nih.gov This suggests that this compound could be similarly attached to a polymer resin and used as a cleavable linker for the solid-phase synthesis of complex molecules, where the fluorine atoms would modulate the linker's acid stability.

Precursor in the Rational Design and Synthesis of Liquid Crystal Systems and Optoelectronic Materials

The field of liquid crystals (LCs) heavily relies on molecules that possess a combination of a rigid core and flexible terminal groups. Fluorinated aromatic compounds are particularly prized in the design of modern liquid crystal displays due to their unique dielectric anisotropy, viscosity, and optical properties. nih.govbeilstein-journals.org

The this compound structure contains key elements for a liquid crystal precursor. mdpi.commdpi.comresearchgate.net The difluorinated phenyl ring provides a rigid, polar segment, while the propoxy chain acts as a flexible tail. These features are crucial for inducing or modifying mesophase behavior in liquid crystalline materials. The benzyl alcohol group serves as a convenient synthetic handle to connect this core unit to other mesogenic (liquid crystal-forming) groups, allowing for the construction of more elaborate, rod-like molecules necessary for forming nematic or smectic phases. nih.gov

Table 2: Structural Features and Their Relevance in Liquid Crystal Design

| Structural Feature | Property Contribution | Potential Impact on LC Material |

| 2,6-Difluoro-phenyl group | High polarity, dipole moment, steric influence | Affects dielectric anisotropy, clearing point, and mesophase stability. |

| Propoxy (-OC₃H₇) chain | Flexibility, influences molecular packing | Modulates melting point and the type of liquid crystal phase (e.g., nematic vs. smectic). |

| Benzyl alcohol (-CH₂OH) | Reactive site for elongation | Allows for the synthesis of dimers or connection to other mesogenic units to enhance LC properties. |

Application in the Development of Novel Catalysts or Ligands for Organic Transformations

The development of new ligands for asymmetric catalysis is a central theme in modern organic synthesis. While methanol (B129727) is a key feedstock in many catalytic processes, the use of more complex alcohols like this compound as a ligand precursor is a more specialized application. researchgate.netresearchgate.netdicp.ac.cnsemanticscholar.org The rigid, electron-poor nature of the difluorinated aromatic ring could be exploited in the design of new ligands.

The benzyl alcohol functionality could be transformed into other donor groups, such as phosphines, amines, or N-heterocyclic carbenes. For example, conversion to a benzyl halide followed by reaction with a diarylphosphine would yield a phosphine (B1218219) ligand. The electronic properties of the resulting ligand would be tuned by the fluorine and propoxy substituents, which could, in turn, influence the efficacy and selectivity of a metal catalyst in a given organic transformation. However, specific examples of catalysts or ligands derived from this particular molecule are not currently reported in the literature.

Development of Functionalized Organic Reagents Based on the this compound Scaffold

Beyond its role as an intermediate, this compound can be a parent compound for a variety of functionalized organic reagents. The reactivity of the benzyl alcohol group allows for its conversion into several other functional groups, creating a family of related building blocks for organic synthesis.

Key transformations could include:

Oxidation: Mild oxidation would yield 2,6-difluoro-4-propoxybenzaldehyde, a useful precursor for imines, alkenes (via Wittig-type reactions), and secondary alcohols (via Grignard-type additions). Stronger oxidation would produce 2,6-difluoro-4-propoxybenzoic acid, a building block for amides and esters.

Etherification: Reaction of the alcohol with an alkyl halide under basic conditions would yield an ether, allowing for the introduction of a second, different alkyl chain.

Substitution: Conversion of the alcohol to a leaving group allows for the introduction of various nucleophiles, expanding the range of available derivatives.

These transformations create a toolkit of reagents based on a common scaffold, enabling systematic studies of how the 2,6-difluoro-4-propoxy-phenyl moiety affects the properties of larger molecules.

Table 3: Potential Functionalized Reagents Derived from the Parent Alcohol

| Derivative Name | Potential Synthetic Use |

| 2,6-Difluoro-4-propoxybenzaldehyde | Synthesis of heterocycles, secondary alcohols, alkenes |

| 2,6-Difluoro-4-propoxybenzoic acid | Formation of amide and ester bonds in medicinal chemistry |

| 1-(Azidomethyl)-2,6-difluoro-4-propoxybenzene | "Click" chemistry reactions, synthesis of amines |

| 1-(Aminomethyl)-2,6-difluoro-4-propoxybenzene | Building block for amides, sulfonamides, and imines |

Future Research Directions and Emerging Trends for 2,6 Difluoro 4 Propoxy Benzylalcohol

Exploration of Novel and More Efficient Synthetic Methodologies

The development of novel synthetic routes for 2,6-Difluoro-4-propoxy-benzylalcohol is a primary area for future investigation. Current syntheses of fluorinated benzyl (B1604629) alcohols often rely on multi-step processes that can be inefficient and generate significant waste. Future methodologies will likely focus on direct and selective C-H functionalization, late-stage fluorination, and the use of more environmentally benign fluorinating agents.

Key research thrusts include:

Direct C-H Fluorination: Investigating methods for the direct introduction of fluorine atoms onto the aromatic ring, potentially bypassing the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing synthetic strategies that introduce the propoxy and alcohol functionalities at a later stage in the synthesis, allowing for greater molecular diversity and the rapid generation of analogues.

Novel Fluorinating Reagents: Exploring the use of safer and more sustainable fluorinating reagents to replace traditional, often hazardous, options.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established routes, predictable outcomes. | Often lengthy, lower overall yield, significant waste generation. |

| Direct C-H Fluorination | Increased atom economy, reduced step count. | Regioselectivity control, harsh reaction conditions may be required. |

| Late-Stage Functionalization | Rapid access to derivatives, modular approach. | Substrate scope limitations, potential for side reactions. |

| Use of Novel Fluorinating Agents | Improved safety profile, better environmental footprint. | Reagent availability and cost, optimization of reaction conditions. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers significant potential for the production of this compound. These technologies can lead to improved reaction control, enhanced safety, and greater scalability.

Automated Synthesis: Robotic systems can be employed to perform multi-step syntheses with high precision and reproducibility, enabling the rapid screening of reaction conditions and the generation of compound libraries for structure-activity relationship studies.

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, allowing for reactions to be performed under conditions that are often inaccessible in traditional batch setups. cas.cn This is particularly advantageous for fluorination reactions, which can be highly exothermic. The benefits of flow chemistry for the synthesis of fluorinated compounds include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and energetic reactions. numberanalytics.com

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts. numberanalytics.com

Scalability: Scaling up production in a flow system is typically more straightforward than in batch processing, often involving running the system for longer periods.

Future research will likely focus on developing robust and efficient flow chemistry protocols for the key synthetic steps in the production of this compound.

Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Optimization

To optimize the synthesis of this compound, advanced spectroscopic techniques and in-situ monitoring will be crucial. These methods provide real-time information about reaction kinetics, intermediate formation, and product purity, enabling rapid process optimization.

Key Spectroscopic Techniques:

¹⁹F NMR Spectroscopy: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. tandfonline.comnih.gov It can be used to monitor the progress of fluorination reactions, identify intermediates, and quantify product formation. cadaster.eu

In-situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. numberanalytics.com This technique is particularly useful for reactions in flow chemistry setups. dovepress.com

The application of these techniques can lead to a deeper understanding of the reaction mechanisms and facilitate the development of more efficient and reliable synthetic processes.

| Spectroscopic Technique | Information Provided | Application in Synthesis Optimization |

| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine atoms, quantification of fluorinated species. | Monitoring fluorination steps, identifying fluorinated intermediates and byproducts. tandfonline.comnih.govcadaster.eu |

| In-situ FTIR Spectroscopy | Functional group transformations, concentration profiles of reactants and products. | Real-time monitoring of reaction kinetics, endpoint determination. numberanalytics.com |

Development of Robust Structure-Activity Relationship (SAR) Models for Related Fluorinated Aromatic Alcohols

These models correlate structural features of molecules with their activity, allowing for the prediction of the properties of novel compounds before their synthesis. For fluorinated aromatic alcohols, SAR models could explore the impact of:

The position and number of fluorine substituents on the aromatic ring.

The nature and length of the alkoxy side chain.

The presence of other substituents.

The development of such models would accelerate the discovery of new compounds with optimized properties, reducing the need for extensive and costly experimental screening. tandfonline.com

Investigation into Biocatalytic Pathways for Selective Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers significant advantages in terms of selectivity and sustainability. chemistryjournals.net Investigating biocatalytic pathways for the synthesis and functionalization of this compound represents a promising avenue for future research.

Potential biocatalytic approaches include:

Enzymatic Fluorination: While challenging, the use of fluorinase enzymes for the direct introduction of fluorine is an area of active research. acsgcipr.orgnih.gov

Selective Hydroxylation: Cytochrome P450 enzymes could potentially be engineered to selectively hydroxylate a precursor molecule to form the benzyl alcohol. nih.gov

Transaminase Reactions: Transaminases could be used for the stereoselective synthesis of related chiral amino-alcohols. nih.gov

The adoption of biocatalysis could lead to greener and more efficient synthetic routes to this compound and its derivatives. researchgate.net

Circular Economy Approaches and Waste Valorization in the Synthesis of Fluorinated Benzyl Alcohols

Adopting circular economy principles in the chemical industry is crucial for long-term sustainability. efpia.euorionpharma.com For the synthesis of fluorinated benzyl alcohols, this involves minimizing waste, reusing solvents and catalysts, and valorizing byproducts.

Key Strategies for a Circular Approach:

Green Chemistry Principles: Designing synthetic routes that maximize atom economy and minimize the use of hazardous substances. dovepress.comnumberanalytics.com

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused.

Solvent Recovery: Implementing efficient solvent recycling programs to reduce consumption and waste.

Waste Valorization: Exploring opportunities to convert byproducts and waste streams into valuable chemicals. novomof.comrsc.org

By integrating these strategies, the environmental footprint of producing this compound can be significantly reduced, aligning with the broader goals of a sustainable chemical industry. sustainability-directory.compharmaceutical-networking.com

Q & A

Q. Can computational modeling predict interactions of this compound with biological targets?

- Methodological Approach :

- Step 1 : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes .

- Step 2 : Validate predictions with SPR binding assays (KD measurements) .

- Step 3 : Compare with analogs to identify critical hydrogen-bonding interactions (e.g., F···His residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.